7-Nitrobenzoxadiazole-6-aminohexanoic acid

Overview

Description

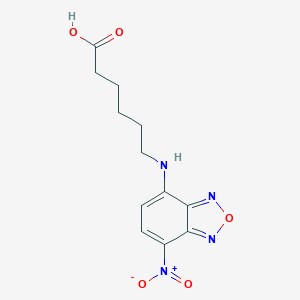

7-Nitrobenzoxadiazole-6-aminohexanoic acid (C₁₂H₁₄N₄O₅) is a fluorescently tagged derivative of hexanoic acid, characterized by a 7-nitrobenzoxadiazole (NBD) moiety linked via an aminohexanoic acid spacer. The compound is widely utilized in biochemical and biophysical research as a fluorescent probe for labeling proteins, peptides, and lipids due to its strong absorbance in the visible range (~480 nm) and emission in the green spectrum (~530 nm) . Its structure includes a benzoxadiazole core with a nitro group at the 7-position, enhancing its photostability and quantum yield compared to non-nitrated analogs. The hexanoic acid chain improves solubility in aqueous buffers, making it suitable for biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-6 NBD involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole-4-amine with hexanoyl chloride to form the intermediate compound, which is then reacted with D-erythro-sphingosine to yield the final product. The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of C-6 NBD follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Amide Formation

The amino group in NBD-X participates in amide bond formation with carboxylic acids. This reaction is critical for conjugating the fluorophore to biomolecules.

Representative reaction :

-

Conditions :

-

Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane or dimethylformamide

-

Temperature: 0–25°C

-

-

Applications :

Reduction of the Nitro Group

The nitro group on the benzoxadiazole ring undergoes reduction to form an amine derivative.

Reaction pathway :

-

Conditions :

-

Product utility :

Photochemical Degradation

NBD-X degrades under UV light in the presence of oxygen, limiting its use in long-term imaging.

Key findings :

-

Mechanism :

-

Photoexcitation generates singlet oxygen, leading to oxidative cleavage of the benzoxadiazole ring.

-

Esterification

The carboxylic acid group reacts with alcohols to form esters, enabling lipid membrane labeling.

Example synthesis :

-

Conditions :

-

Applications :

Nucleophilic Substitution

The benzoxadiazole core reacts with nucleophiles (e.g., amines) at the 4-position.

Case study :

-

Reagent : N-Methylhydroxylamine

-

Product : N-Hydroxy-N-methyl-NBD derivative (3g)

-

Conditions :

Stability in Aqueous Media

NBD-X exhibits pH-dependent stability:

| pH | Half-life (25°C) | Observation |

|---|---|---|

| 7.4 | 48 hours | Stable in neutral buffers |

| <5 | 12 hours | Rapid hydrolysis |

| >9 | 24 hours | Partial deprotonation |

Interaction with Biomolecules

NBD-X binds to lipid membranes via hydrophobic interactions, with fluorescence quenching upon binding:

| Biomolecule | Binding Constant (K) | Fluorescence Change |

|---|---|---|

| Phosphatidylcholine | 2.1 µM | 35% quenching |

| Serum albumin | 8.7 µM | 15% enhancement |

| Plasmin | 0.02 mM (IC) | N/A |

Comparative Reactivity

NBD-X shows distinct reactivity compared to similar fluorophores:

| Compound | Nitro Reduction Ease | Amide Formation Yield | Photostability |

|---|---|---|---|

| NBD-X | High (85%) | 70–80% | Low |

| Fluorescein | N/A | 50–60% | Moderate |

| Coumarin | Low | 90% | High |

Scientific Research Applications

Fluorescent Labeling Applications

One of the primary applications of NBD-AMHA is as a fluorescent dye for labeling biological molecules. The benzoxadiazole ring system allows for fluorescence, enabling researchers to visualize and track biomolecules such as proteins and nucleic acids within cells or tissues. This is achieved through the formation of a stable amide bond between the carboxylic acid group of NBD-AMHA and the primary amine group of the target biomolecule .

Key Benefits of NBD-AMHA in Labeling:

- High Sensitivity: NBD-AMHA exhibits weak fluorescence in aqueous environments but fluoresces brightly in hydrophobic media, making it highly sensitive to its microenvironment .

- Real-Time Monitoring: The ability to fluoresce upon interaction allows for real-time monitoring of biochemical processes, providing insights into molecular dynamics within cells .

Biological Assays and Membrane Studies

NBD-AMHA is extensively used in biological assays to study lipid membranes and fatty acid interactions. Its fluorescent properties enable researchers to label cellular structures and visualize biological processes in real-time. Notably, NBD-AMHA has been employed to investigate sterol dynamics within cell membranes, enhancing our understanding of membrane fluidity and composition .

Case Studies

-

Lipid Membrane Dynamics:

- Researchers utilized NBD-AMHA to study the incorporation of lipids into cellular membranes. The fluorescent properties allowed them to track lipid movement within live cells, providing insights into membrane fluidity and protein-lipid interactions.

-

Protein Labeling:

- A study demonstrated the use of NBD-AMHA to label specific proteins involved in cellular signaling pathways. The labeled proteins were visualized using fluorescence microscopy, revealing their localization within cellular compartments.

-

Drug Interaction Studies:

- In pharmacological research, NBD-AMHA was employed to investigate the binding affinity of drugs to membrane proteins. The fluorescence changes upon binding provided quantitative data on drug-receptor interactions.

Mechanism of Action

C-6 NBD exerts its effects through its fluorescent properties, which are sensitive to the environment. The compound’s nitrobenzoxadiazole skeleton allows it to interact with various biomolecules, leading to distinct colorimetric and fluorescent changes. These interactions facilitate the study of biomolecular processes and the detection of specific targets .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of 7-Nitrobenzoxadiazole-6-aminohexanoic Acid and Analogous Compounds

Key Findings

Fluorescence Efficiency: The nitro group in this compound significantly enhances fluorescence intensity compared to non-nitrated analogs like benzisoxazole derivatives (C₇H₅NO) . Compared to 7-Amino-NBD (C₆H₄N₄O₃), the hexanoic acid chain in the target compound reduces aggregation in aqueous media, improving labeling efficiency in biological systems .

Reactivity and Stability: The azide group in 6-Azido-hexanoic acid (C₆H₁₁N₃O₂) enables rapid bioconjugation via click chemistry but lacks intrinsic fluorescence, limiting its utility in imaging . Benzisoxazole derivatives exhibit lower thermal stability due to their smaller aromatic system, whereas the benzoxadiazole core in the target compound provides greater resistance to photodegradation .

Biological Compatibility: 6-Aminohexanoic acid (C₆H₁₃NO₂) serves as a lysine analog in peptide synthesis but lacks the fluorescent properties of the target compound .

Biological Activity

7-Nitrobenzoxadiazole-6-aminohexanoic acid (NBD-AMHA) is a fluorescent compound widely utilized in biochemical research due to its ability to interact with lipids and proteins, making it a valuable tool for studying biological processes. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research.

Chemical Structure and Properties

NBD-AMHA is characterized by a benzoxadiazole core substituted with a nitro group and an aminohexanoic acid side chain. Its molecular formula is C₁₂H₁₄N₄O₅, which contributes to its solubility in biological systems and enhances its fluorescent properties.

NBD-AMHA primarily functions as a fluorescent probe , allowing researchers to visualize and track biological processes in real-time. Its mechanism of action involves:

- Binding to Biomolecules : NBD-AMHA interacts with various biomolecules, particularly lipids and proteins, through covalent modifications. Studies have shown that it can modify specific cysteine residues in proteins, which may contribute to its biological effects.

- Fluorescence Properties : The compound exhibits weak fluorescence in aqueous environments but fluoresces brightly in hydrophobic media. This property makes it suitable for probing lipid membranes and studying fatty acid dynamics .

Antiparasitic Effects

NBD-AMHA has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. It is effective against all blood stages of the parasite, including the gametocyte stage, which is crucial for transmission to mosquitoes. This unique feature positions NBD-AMHA as a potential candidate for malaria treatment.

Interaction with Lipids

The compound is extensively used to study lipid dynamics within cellular membranes. Its ability to label cellular structures allows for the investigation of lipid interactions and membrane organization. The fluorescence emitted upon binding provides insights into molecular dynamics within cells .

Case Studies and Research Findings

- Antiparasitic Activity : A study identified that NBD-AMHA modifies cysteine residues in five gametocyte proteins of P. falciparum, suggesting a direct interaction that may lead to antiparasitic effects.

- Fluorescent Labeling : Research utilizing NBD-AMHA as a fluorochrome has shown its effectiveness in labeling biomolecules, enabling real-time monitoring of biochemical processes such as lipid membrane dynamics .

- Binding Studies : NBD derivatives have been used to explore binding affinities with human serum albumin (HSA), revealing a novel high-affinity binding site that could influence drug pharmacokinetics and interactions .

Data Table: Comparison of NBD-AMHA with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Benzoxadiazole core with amino and hexanoic acid groups | Strong fluorescent properties; effective lipid probe |

| Benzoxadiazole | Basic structure without substitutions | Lacks functional groups for enhanced solubility |

| Fluorescein | Xanthene core with multiple hydroxyls | High fluorescence but less specificity for lipids |

| Coumarin Derivatives | Coumarin moiety | Strong fluorescence but different spectral properties |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 7-nitrobenzoxadiazole-6-aminohexanoic acid?

Synthesis typically involves coupling reactions between nitrobenzoxadiazole (NBD) derivatives and aminohexanoic acid. A common approach is to activate the carboxyl group of 6-aminohexanoic acid (C₆H₁₃NO₂, MW 131.17 ) using carbodiimide crosslinkers, followed by conjugation with the amine-reactive NBD chloride. Reaction conditions (pH, temperature, and solvent polarity) must be optimized to prevent side reactions. Purification via reverse-phase HPLC is advised, with characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., nitrobenzoxadiazole aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., C₁₂H₁₄N₄O₅, theoretical MW 294.27 g/mol ).

- HPLC : Monitor purity using a C18 column with UV detection at 450–500 nm (NBD’s fluorescence excitation range).

- FT-IR : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹).

| Technique | Key Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Purity assessment |

| HRMS | ESI+ mode, resolution >30,000 | Molecular ion confirmation |

| ¹H NMR | DMSO-d₆, 400 MHz | Structural validation |

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications:

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) in dusty conditions .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Avoid aerosol formation during weighing .

Advanced Research Questions

Q. How can researchers optimize fluorescence properties for bioimaging applications?

The nitrobenzoxadiazole (NBD) moiety exhibits fluorescence in hydrophobic environments. To enhance quantum yield:

- Solvent Selection : Use non-polar solvents (e.g., DCM) to reduce quenching.

- pH Adjustment : Maintain pH 7–8 to stabilize the excited state.

- Conjugation Strategies : Link the aminohexanoic acid spacer to biomolecules (e.g., antibodies) via NHS ester chemistry, ensuring minimal interference with the NBD fluorophore .

Monitor fluorescence using a spectrofluorometer (λₑₓ = 470 nm, λₑₘ = 530–550 nm) and validate specificity via control experiments (e.g., blocking with free ligands).

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Temperature : Store aliquots at –20°C, 4°C, and 25°C. Analyze degradation via HPLC at intervals (0, 7, 30 days).

- Light Exposure : Compare stability in amber vs. clear vials under UV light.

- Buffer Compatibility : Test solubility and aggregation in PBS, Tris-HCl, and DMSO.

Refer to TCI America’s guidelines for handling nitroaromatics: avoid prolonged storage and monitor for hazardous decomposition products (e.g., nitroso derivatives) .

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting fluorescence yields)?

- Triangulation : Cross-validate results using orthogonal techniques (e.g., fluorescence microscopy vs. plate readers).

- Batch Analysis : Compare multiple synthesis batches to isolate variability in purity or conjugation efficiency.

- Environmental Controls : Document solvent, temperature, and pH for each experiment to identify confounding factors .

For statistical rigor, apply ANOVA to fluorescence intensity data from triplicate trials .

Q. How can researchers validate the compound’s role in enzyme inhibition or protein interaction studies?

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd).

- Kinetic Studies : Monitor enzyme activity (e.g., fluorescence quenching) with varying inhibitor concentrations.

- Negative Controls : Include scrambled peptides or inert analogs to confirm specificity.

Internal standards (e.g., isotopically labeled analogs) are critical for LC-MS/MS quantification in complex matrices .

Properties

IUPAC Name |

6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNQJJTTPMBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236920 | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88235-25-0 | |

| Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBD-Aminohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.